6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Overview
Description
6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a heterocyclic compound that features a unique structure combining furan, thiophene, pyrano, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrano[2,3-c]pyrazole Core: This step involves the reaction of a furan-2-carbaldehyde with a thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the pyrazole ring. The reaction is carried out under reflux conditions in ethanol.
Cyclization: The intermediate product undergoes cyclization with malononitrile in the presence of a base such as piperidine to form the pyrano[2,3-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure and biological activity.
Materials Science: Use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Investigation of its interactions with biological targets and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or modulating the activity of specific enzymes.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites.
Pathway Modulation: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Lacks the amino group at the 6-position.
6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE: Similar structure but different substituents.
Uniqueness
6-AMINO-4-(FURAN-2-YL)-3-(THIOPHEN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to the presence of both furan and thiophene rings, along with the amino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-amino-4-(furan-2-yl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c16-7-8-11(9-3-1-5-20-9)12-13(10-4-2-6-22-10)18-19-15(12)21-14(8)17/h1-6,11H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWLKDHKBJHNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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